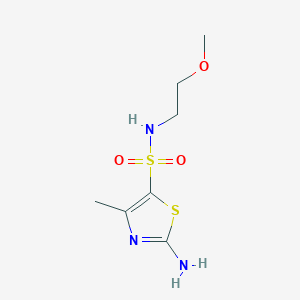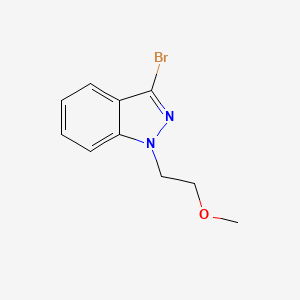
3-Bromo-1-(2-methoxyethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-methoxyethyl)-1H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom and a methoxyethyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole typically involves the bromination of 1-(2-methoxyethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of bromine, a hazardous substance.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(2-methoxyethyl)-1H-indazole can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1-(2-methoxyethyl)-1H-indazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(2-methoxyethyl)-1H-indazole derivatives with various functional groups.
Oxidation: this compound aldehydes or acids.
Reduction: 1-(2-methoxyethyl)-1H-indazole.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of brominated indazoles on various biological pathways. It can be used in the design of probes for imaging and diagnostic purposes.
Medicine: The compound is explored for its potential pharmacological properties. Brominated indazoles have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- 3-Bromo-1-(2-methoxyethyl)-1-methylcyclopentane
Comparison: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties. Compared to similar compounds like 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one, the indazole derivative may exhibit different reactivity and biological activity due to the presence of the fused benzene and pyrazole ring system. The methoxyethyl group also contributes to its unique solubility and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
3-bromo-1-(2-methoxyethyl)indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
Clé InChI |
RYYCYDOJIVKVED-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=CC=CC=C2C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


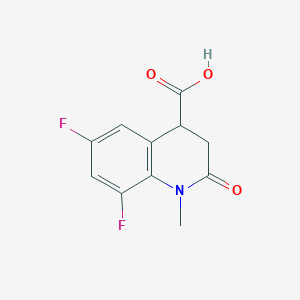

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
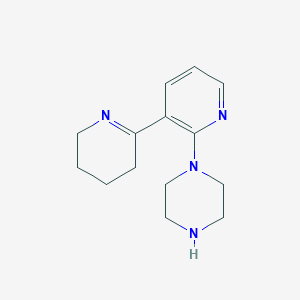



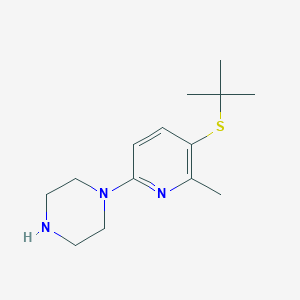
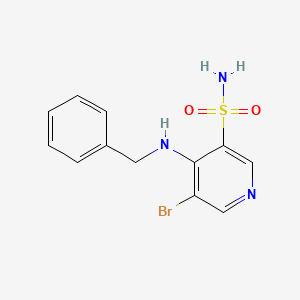
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)



